molecular formula C12H13NO3 B2852617 Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate CAS No. 67752-52-7

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No.: B2852617
CAS No.: 67752-52-7
M. Wt: 219.24
InChI Key: WSBUDAJUVYHBLM-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with an ethyl ester group at the 4-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of ortho-amino benzylidene malonates in the presence of Lewis acids such as boron trifluoride etherate (BF3·Et2O). This reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process is designed to be cost-effective and scalable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydroxylated compounds, and substituted esters. These products have diverse applications in different fields.

Scientific Research Applications

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate has numerous scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Biological Activity

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (ETQ) is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article provides an overview of the biological activity of ETQ, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: C₁₂H₁₃NO₃
CAS Number: 67752-52-7
MDL Number: MFCD19103317
Molecular Weight: 219.24 g/mol
Hazard Classification: Irritant .

Biological Activities

ETQ exhibits a range of biological activities that have been documented in various studies. The following sections summarize these activities:

1. Anticancer Activity

ETQ and its derivatives have shown promising anticancer properties. For instance, a study demonstrated that ETQ derivatives possess significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Compound Cell Line IC50 (µM) Mechanism
Ethyl 2-oxo-TQHeLa (cervical cancer)12.5Apoptosis induction
Ethyl 2-oxo-TQMCF-7 (breast cancer)15.0Cell cycle arrest

These findings indicate that ETQ could be a potential candidate for further development as an anticancer agent .

2. Antimicrobial Activity

The antimicrobial properties of ETQ have also been explored. Research indicates that ETQ exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was tested using the disk diffusion method.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The results suggest that ETQ could serve as a lead compound for developing new antimicrobial agents .

3. Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory potential of ETQ. In vitro assays showed that ETQ can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Cytokine Inhibition (%) at 50 µM
TNF-alpha65
IL-670

This anti-inflammatory activity suggests that ETQ may be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Activity in Vivo

A recent study evaluated the anticancer effects of ETQ in a mouse model bearing human breast cancer xenografts. Mice treated with ETQ showed a significant reduction in tumor volume compared to the control group.

  • Treatment Duration: 4 weeks
  • Dosage: 20 mg/kg body weight
  • Tumor Volume Reduction: 50% compared to untreated controls

This study underscores the potential of ETQ as an effective anticancer therapeutic agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of ETQ was assessed against clinical isolates of resistant bacterial strains. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option.

Properties

IUPAC Name

ethyl 2-oxo-3,4-dihydro-1H-quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)9-7-11(14)13-10-6-4-3-5-8(9)10/h3-6,9H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBUDAJUVYHBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)NC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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